(1-methyl-1H-indazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
This compound is a complex organic molecule that contains several heterocyclic moieties including an indazole ring and an oxadiazole ring . The indazole ring is a type of heterocycle that is a part of many biologically active molecules . The oxadiazole ring is another type of heterocycle that is often found in various pharmaceuticals .
Scientific Research Applications
Synthetic Approaches and Biological Activities
A substantial body of research focuses on the synthesis, structural analysis, and potential biological activities of compounds structurally related to (1-methyl-1H-indazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone. These studies emphasize the diverse applications of these compounds in scientific research, particularly in developing potential antimicrobial and anticancer agents.
Synthetic Methodologies and Characterization : Research efforts have been directed towards synthesizing and characterizing compounds with similar structural frameworks, utilizing various spectroscopic and analytical techniques to confirm their structures. For instance, the synthesis of dihydropyrrolone conjugates and their characterization using NMR, elemental analysis, and mass spectrometry highlight the methodological advancements in creating complex molecules with potential therapeutic applications (Pandya et al., 2019).
Antimicrobial and Anticancer Potentials : The synthesized compounds have been evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, showing good to moderate efficacy. Additionally, some compounds exhibit promising antimycobacterial properties, underscoring their potential as novel therapeutic agents. The exploration of their in silico ADME prediction properties further supports their drug-likeness and potential for further development (Pandya et al., 2019).
Structural and Theoretical Analyses : The detailed structural and conformational analyses of similar compounds, supported by X-ray diffraction and density functional theory (DFT) calculations, provide insights into their molecular configurations and potential interaction mechanisms with biological targets. This foundational work lays the groundwork for understanding the compounds' physicochemical properties and their interactions at the molecular level, which are crucial for drug development processes (Huang et al., 2021).
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-25-17-10-6-5-9-16(17)18(23-25)21(27)26-12-11-15(13-26)19-22-20(28-24-19)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDACBXLTXNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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